molecular formula C20H19FN2O3S2 B2527844 N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895471-97-3

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2527844
CAS No.: 895471-97-3
M. Wt: 418.5
InChI Key: RMRAEFSJTHSVLI-UHFFFAOYSA-N
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Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological applications. The compound's structure integrates key motifs associated with bioactive molecules: the thiazole ring is a common feature in many anticancer and antimicrobial agents, while the phenylsulfonyl group is often found in compounds designed for enzyme inhibition. This specific molecular architecture makes it a compelling candidate for investigative applications in oncology and enzymology. Preliminary in silico analysis, based on its structural similarity to documented compounds, suggests potential research value in targeting oncogenic pathways. Thiazole derivatives have demonstrated potent antiproliferative properties against various cancer cell lines, including both drug-sensitive and multidrug-resistant models. Some analogues have been shown to interact with critical targets such as the Epidermal Growth Factor Receptor (EGFR) and sirtuin 2 (SIRT2), indicating a potential dual-targeting mechanism that could be valuable for overcoming therapy resistance. Researchers can utilize this compound as a chemical tool to probe these signaling pathways or as a lead scaffold for the rational design and optimization of novel antitumor agents. Furthermore, the presence of the sulfonamide linker and fluorophenyl group indicates potential for application in enzyme inhibition studies. Similar structural elements are frequently employed in the design of inhibitors for various enzymes, including carbonic anhydrases and lipoxygenases. Consequently, this compound may serve as a starting point for developing new chemical probes to study inflammatory and other enzyme-mediated disease processes. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-2-14-3-5-15(6-4-14)18-13-27-20(22-18)23-19(24)11-12-28(25,26)17-9-7-16(21)8-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRAEFSJTHSVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Thiazole Derivatives with Sulfonyl/Propanamide Motifs

The target compound belongs to a class of thiazole-based propanamide derivatives with sulfonyl groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound C20H20FN2O3S2 434.5* 4-ethylphenyl, 4-fluorophenyl sulfonyl High lipophilicity (ethyl group), sulfonyl enhances polarity
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C16H14FN3O2S 339.36 4-fluorophenyl, furan Furan enhances electron density; potent KPNB1 inhibitor
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide C24H16ClN5O2S3 552.05 Chlorophenyl, triazole-thiazole fused system Increased rigidity; potential protease inhibition
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) C35H27FN4O4S2 682.78 Dibenzothiadiazocine, dimethoxyphenyl Extended conjugation; potential CNS activity

*Calculated based on structural analysis.

Key Observations :

  • Electronic Effects : The 4-fluorophenyl sulfonyl group in the target provides strong electron-withdrawing properties, enhancing metabolic stability compared to furan or methoxy substituents .
  • Synthetic Complexity : Fused triazole-thiazole systems (12) require multi-step synthesis, whereas the target’s structure may be accessible via simpler alkylation or coupling reactions .

Fluorophenyl-Containing Compounds

Fluorine substitution is a common strategy in drug design. Notable comparisons include:

Compound Name Fluorophenyl Position Biological Activity Reference
Target Compound Para Unknown (structural analog of CNS agents)
CatS Inhibitor (29) Para (trifluoroethyl) Cathepsin S inhibition (IC50: 1–10 μM)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles Ortho/meta Antifungal, antitumor (preclinical)

Key Observations :

  • Positional Effects : Para-substituted fluorophenyl groups (target, 29) optimize steric and electronic interactions with target proteins compared to ortho/meta substituents .
  • Bioactivity : Fluorine in the sulfonyl group (target) may mimic phosphate groups in enzyme binding pockets, similar to CatS inhibitors .

Propanamide-Linked Compounds

The propanamide linker facilitates hydrogen bonding and conformational flexibility:

Compound Name Propanamide Substituents Biological Data Reference
Target Compound 4-fluorophenyl sulfonyl N/A
N-(2,4-difluorophenyl)hydrazinecarbothioamides 2,4-difluorophenyl Antiproliferative (IC50: 5–20 μM)
Transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide Dimethylamino, benzylidene Antimicrobial (MIC: 8–32 μg/mL)

Key Observations :

  • Linker Flexibility : The target’s propanamide allows optimal spacing between the thiazole and sulfonyl groups, unlike rigid benzylidene derivatives .
  • Biological Relevance : Hydrazinecarbothioamides (2) show antiproliferative activity, suggesting the target’s propanamide may be tailored for similar applications .

Characterization :

  • 1H/13C NMR : Confirms thiazole protons (δ 7.2–8.1 ppm) and sulfonyl group integrity .
  • MS : Molecular ion peaks ([M+H]+) align with calculated weights (e.g., 434.5 for target) .

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • IUPAC Name : N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
  • Molecular Formula : C18H20FN3O2S
  • Molecular Weight : 341.4 g/mol

The biological activity of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole ring enhances its affinity for these targets, potentially leading to various therapeutic effects.

Antitumor Activity

Several studies have indicated that compounds containing thiazole moieties exhibit significant antitumor properties. For example, thiazole derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values often in the low micromolar range.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT29

These findings suggest that N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide may also possess similar properties, warranting further investigation.

Antiviral Activity

Thiazole derivatives have been explored for their antiviral potential. In vitro studies have demonstrated that some thiazole compounds can inhibit viral replication by targeting specific viral proteins or enzymes involved in the viral life cycle.

Enzyme Inhibition

Research has shown that thiazole-based compounds can act as enzyme inhibitors, particularly in the context of cancer therapy and infectious diseases. For instance, they may inhibit reverse transcriptase or other critical enzymes necessary for pathogen survival.

Case Studies

  • Anticancer Activity : A study investigated a series of thiazole derivatives, including those similar to N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines.
  • Antiviral Efficacy : Another study focused on the antiviral properties of thiazole compounds against HIV and other viruses. The results suggested that specific substitutions on the thiazole ring could improve binding affinity to viral proteins, enhancing antiviral activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features:

  • Substituents on the Thiazole Ring : Electron-donating groups can enhance activity.
  • Fluorine Substitution : The presence of fluorine atoms may improve lipophilicity and metabolic stability.

These factors should be considered when evaluating the potential efficacy of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in therapeutic applications.

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